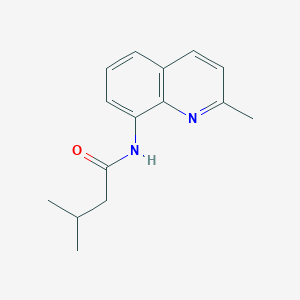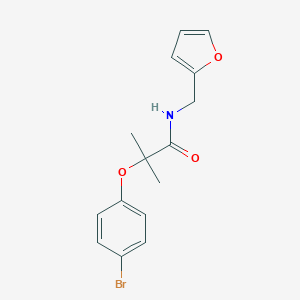
3-methyl-N-(2-methylquinolin-8-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(2-methylquinolin-8-yl)butanamide, also known as JNJ-5207852, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation and inflammation. JNJ-5207852 has been extensively studied for its potential use in the treatment of pain and inflammation-related disorders.
Mécanisme D'action
3-methyl-N-(2-methylquinolin-8-yl)butanamide is a TRPV1 antagonist, which means it blocks the activity of the TRPV1 ion channel. TRPV1 is activated by various stimuli, including heat, acid, and capsaicin, and plays a crucial role in pain sensation and inflammation. By blocking the activity of TRPV1, 3-methyl-N-(2-methylquinolin-8-yl)butanamide reduces pain and inflammation.
Biochemical and Physiological Effects
3-methyl-N-(2-methylquinolin-8-yl)butanamide has been shown to reduce pain and inflammation in various animal models. It has also been shown to reduce neuropathic pain and hyperalgesia. In addition, 3-methyl-N-(2-methylquinolin-8-yl)butanamide has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in response to inflammatory stimuli.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-N-(2-methylquinolin-8-yl)butanamide has several advantages for lab experiments. It is a small molecule, which makes it easy to synthesize and modify. It is also highly selective for TRPV1, which reduces the potential for off-target effects. However, 3-methyl-N-(2-methylquinolin-8-yl)butanamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in some assays. In addition, it has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
Orientations Futures
There are several future directions for the study of 3-methyl-N-(2-methylquinolin-8-yl)butanamide. One potential direction is to further investigate its potential use in the treatment of pain and inflammation-related disorders. Another potential direction is to investigate its potential use in the treatment of other conditions, such as epilepsy and anxiety disorders, which have been linked to TRPV1 activity. Finally, further studies are needed to investigate the safety and efficacy of 3-methyl-N-(2-methylquinolin-8-yl)butanamide in humans.
Méthodes De Synthèse
3-methyl-N-(2-methylquinolin-8-yl)butanamide can be synthesized using a multi-step process. The starting material is 2-methyl-8-nitroquinoline, which is subjected to a reduction reaction using palladium on carbon and hydrogen gas to yield 2-methyl-8-aminoquinoline. The amino group is then protected using tert-butyloxycarbonyl (BOC) to yield BOC-2-methyl-8-aminoquinoline. The protected amino group is then subjected to a reaction with 3-bromobutanoyl chloride in the presence of triethylamine to yield BOC-3-methyl-N-(2-methylquinolin-8-yl)butanamide. The BOC group is then removed using trifluoroacetic acid to yield the final product, 3-methyl-N-(2-methylquinolin-8-yl)butanamide.
Applications De Recherche Scientifique
3-methyl-N-(2-methylquinolin-8-yl)butanamide has been extensively studied for its potential use in the treatment of pain and inflammation-related disorders. In preclinical studies, 3-methyl-N-(2-methylquinolin-8-yl)butanamide has been shown to be effective in reducing pain and inflammation in various animal models. It has also been shown to be effective in reducing neuropathic pain and hyperalgesia.
Propriétés
Formule moléculaire |
C15H18N2O |
|---|---|
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
3-methyl-N-(2-methylquinolin-8-yl)butanamide |
InChI |
InChI=1S/C15H18N2O/c1-10(2)9-14(18)17-13-6-4-5-12-8-7-11(3)16-15(12)13/h4-8,10H,9H2,1-3H3,(H,17,18) |
Clé InChI |
VAEZMCLBRYZEKU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)CC(C)C)C=C1 |
SMILES canonique |
CC1=NC2=C(C=CC=C2NC(=O)CC(C)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B243667.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243669.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243670.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243672.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243673.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B243674.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide](/img/structure/B243676.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B243682.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243684.png)
![2,6-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243686.png)